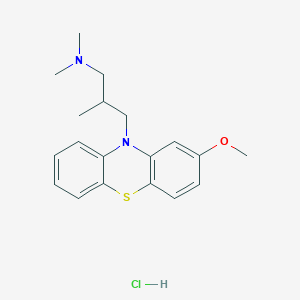
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Descripción general
Descripción
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol is a chiral compound with the molecular formula C6H12O3. It is also known as (S)-glycerol acetonide and is commonly used in organic synthesis due to its unique structural properties. The compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a methanol group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol typically involves the acetalization of glycerol with acetone. This reaction is catalyzed by an acid, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
- Glycerol reacts with acetone in the presence of an acid catalyst.
- The mixture is heated under reflux to facilitate the formation of the dioxolane ring.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halides, amines, or other substituted compounds.
Aplicaciones Científicas De Investigación
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and methanol group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of desired products in synthetic processes.
Comparación Con Compuestos Similares
Similar Compounds
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: The enantiomer of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, which has similar chemical properties but different optical activity.
Glycerol: A simple polyol compound that serves as a precursor in the synthesis of this compound.
1,3-Dioxolane: A related compound with a similar ring structure but lacking the methanol group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both the dioxolane ring and methanol group. This combination of features makes it a valuable intermediate in asymmetric synthesis and other specialized chemical processes.
Propiedades
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYQYLELCKWAN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317976 | |
| Record name | (+)-Solketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22323-82-6 | |
| Record name | (+)-Solketal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22323-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022323826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Solketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,2-dimethyl-1,3-dioxolane-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol in chemical synthesis?
A1: this compound serves as a crucial starting material in synthesizing various compounds, including:
- Chiral pyranenamine derivatives: These compounds, synthesized from this compound, exhibit potent topical ocular antiallergic activity. []
- Lysophosphatidyloligodeoxynucleotides: This class of molecules, incorporating this compound in their structure, has shown potential in biological applications. []
- 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE): This glycerophospholipid, synthesized using this compound, has numerous applications in biological research. []
Q2: How is the enantiomeric purity of this compound monitored during synthesis or reaction processes?
A2: Near-infrared (near-IR) Fourier transform vibrational circular dichroism (FT-VCD) spectroscopy is a valuable tool for monitoring the epimerization of this compound. The technique allows real-time monitoring of the reaction kinetics and determination of enantiomeric excess (EE) during synthesis or other processes. []
Q3: Are there alternative synthetic routes to obtain this compound with high enantiomeric purity?
A3: Yes, besides traditional chemical synthesis, this compound can be obtained through biocatalytic methods. Baker's yeast fermentation of benzyl mercaptan yields (R)-S-benzyl-thioglycerate, which can be further converted into this compound with high enantiomeric excess (98.6–99% ee). This biotransformation offers a sustainable and efficient alternative to traditional chemical synthesis. []
Q4: Has this compound been utilized in the synthesis of other biologically relevant molecules?
A4: Yes, researchers have employed this compound to synthesize 3′-O-lysophosphatidyl-2′-deoxynucleosides. These modified nucleosides demonstrate an enhanced ability to interact with lipid monolayers compared to their unmodified counterparts, highlighting their potential in drug delivery and biological studies. []
Q5: What are the structural features of this compound that contribute to its applications?
A5: this compound possesses a chiral center at the C4 position of the dioxolane ring, making it a valuable building block for introducing chirality into target molecules. Additionally, the presence of both a hydroxyl group and a protected glycerol unit within its structure allows for versatile chemical modifications. This enables researchers to tailor its reactivity and incorporate it into diverse molecular frameworks. [, ]
Q6: Are there studies exploring the theoretical aspects of this compound's structure and properties?
A6: Yes, computational studies have been conducted on this compound. Researchers utilize Raman Optical Activity (ROA) spectroscopy and bond polarizability algorithms to interpret the molecule's chiroptical properties. These investigations provide insights into the relationship between its three-dimensional structure and observed spectroscopic behavior, including the concept of intramolecular enantiomerism. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![trimethyl-[2-methyl-4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butan-2-yl]azanium diiodide](/img/structure/B21689.png)

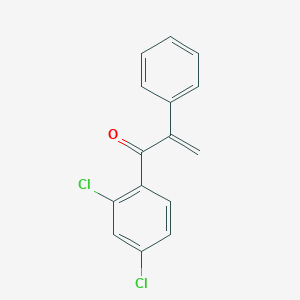
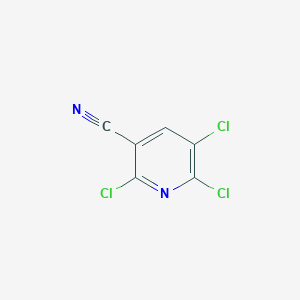
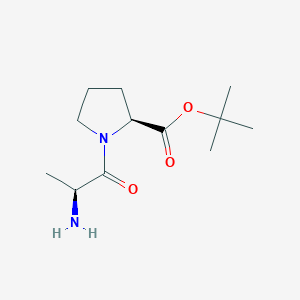

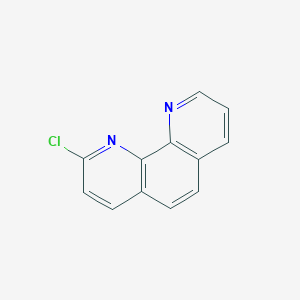

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)
